![molecular formula C16H18ClF3N2 B1519516 Clorhidrato de 2-metil-1-[3-(trifluorometil)fenil]-4,5,6,7-tetrahidro-1H-indol-4-amina CAS No. 1221725-69-4](/img/structure/B1519516.png)
Clorhidrato de 2-metil-1-[3-(trifluorometil)fenil]-4,5,6,7-tetrahidro-1H-indol-4-amina
Descripción general
Descripción
2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride is a useful research compound. Its molecular formula is C16H18ClF3N2 and its molecular weight is 330.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Este compuesto, con un grupo trifluorometilo (-CF3), se ha encontrado en una amplia variedad de medicamentos prometedores . Estos medicamentos tienen diversas aplicaciones terapéuticas, incluyendo antidepresivo , antipsicótico , antihistamínico , antifúngico , anticancerígeno , antioxidante , e antiinflamatorio tratamientos.
Inhibición enzimática
Una molécula con un grupo -CF3, unido a un centro estereogénico terciario en un anillo heteroalifático, exhibió una mejor potencia del fármaco hacia la inhibición de la enzima transcriptasa inversa . Esto se logra al reducir el pKa del carbamato cíclico mediante una interacción de enlace de hidrógeno clave con la proteína .
Actividad antibacteriana
Los derivados de triazolo [4,3-a]pirazina, que se pueden sintetizar a partir de este compuesto, han mostrado actividades antibacterianas moderadas a buenas contra cepas tanto de Staphylococcus aureus grampositivas como de Escherichia coli gramnegativas . En particular, el compuesto 2e exhibió actividades antibacterianas superiores .
Funcionalización
La funcionalización de la posición 5 se logró mediante litiación en flujo seguida de atrapamiento por lotes con una serie de electrófilos . Este proceso es importante para evitar la precipitación .
Síntesis de nuevos derivados
Este compuesto se puede utilizar como material de partida para la síntesis de nuevos derivados de triazolo [4,3-a]pirazina . Estos derivados se han evaluado para la actividad antibacteriana in vitro utilizando el método de dilución de microcaldo .
Desarrollo de fármacos
El grupo trifluorometilo en este compuesto se ha encontrado en muchos medicamentos aprobados por la FDA en los últimos 20 años . Este grupo es uno de los farmacóforos, una parte de una estructura molecular que es responsable de una interacción biológica o farmacológica particular .
Mecanismo De Acción
- Given its indole scaffold, it may bind to receptors involved in neurotransmission, inflammation, or other cellular processes .
- However, indole derivatives have been associated with diverse activities, including anti-inflammatory, antiviral, and antioxidant effects .
Target of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2.ClH/c1-10-8-13-14(20)6-3-7-15(13)21(10)12-5-2-4-11(9-12)16(17,18)19;/h2,4-5,8-9,14H,3,6-7,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWXIMVWYZSYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


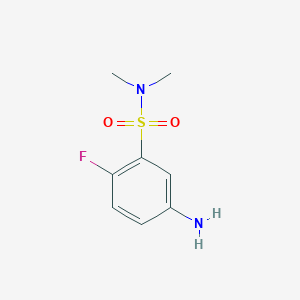
![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)
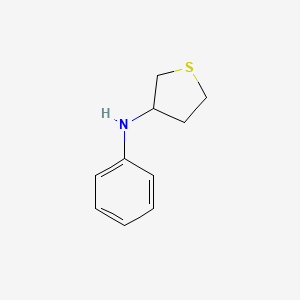

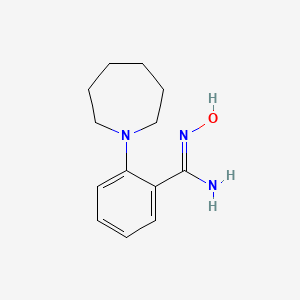
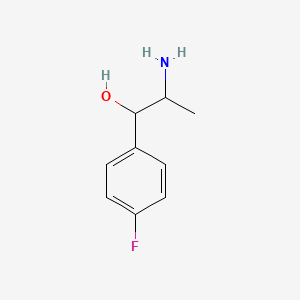
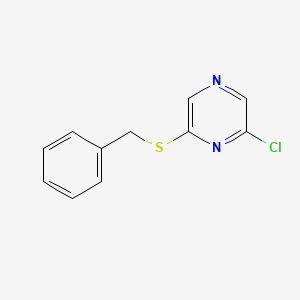
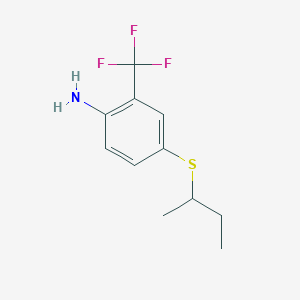
![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)
![4-[(Butan-2-yl)amino]benzamide](/img/structure/B1519448.png)
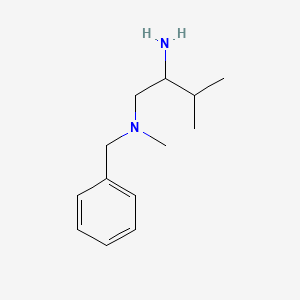
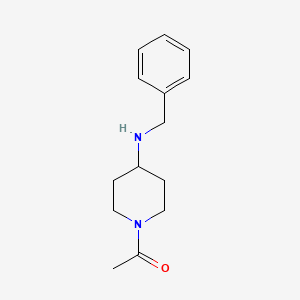
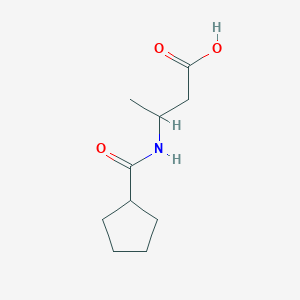
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)
